Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS. This compound is known for its unique structure, which includes a benzoic acid core, an amino group, and a phosphinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. One common method includes the reaction of benzoic acid with isopropyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the phosphinyl group.
Benzoic acid, 1-methylethyl ester: Lacks both the amino and phosphinyl groups.
Uniqueness
The presence of the amino and phosphinyl groups in Benzoic acid, 2-((amino((1-methylethyl)thio)phosphinyl)oxy)-, 1-methylethyl ester makes it unique. These groups contribute to its distinctive chemical reactivity and biological activity, setting it apart from other benzoic acid derivatives .
Properties
CAS No. |
87647-73-2 |
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Molecular Formula |
C13H20NO4PS |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
propan-2-yl 2-[amino(propan-2-ylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H20NO4PS/c1-9(2)17-13(15)11-7-5-6-8-12(11)18-19(14,16)20-10(3)4/h5-10H,1-4H3,(H2,14,16) |
InChI Key |
ZRROJIQLXGBPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC(C)C |
Origin of Product |
United States |
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